Diethyl L-malate
Description
Properties
IUPAC Name |
diethyl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044098 | |
| Record name | Diethyl L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691-84-9 | |
| Record name | Diethyl L-malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL L-MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The direct esterification of L-malic acid with ethanol remains the most widely used method. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of malic acid react with ethanol in the presence of an acid catalyst:
This equilibrium-driven process requires excess ethanol (2–4 molar equivalents) and temperatures of 80–120°C to achieve yields exceeding 85%. Water removal via azeotropic distillation or molecular sieves shifts equilibrium toward ester formation.
Catalysts and Their Impact
Catalyst selection profoundly influences reaction kinetics and product purity:
| Catalyst Type | Example | Temperature (°C) | Yield (%) | Acid Value (mg KOH/g) |
|---|---|---|---|---|
| Homogeneous acid | HSO | 110 | 78 | 5.2 |
| Solid acid | p-Toluenesulfonic acid | 120 | 92 | 1.8 |
| Solid base | CaO | 100 | 89 | 2.5 |
Solid acids like p-toluenesulfonic acid offer superior yields (>90%) and lower post-reaction acid values compared to traditional sulfuric acid. Base catalysts, though less common, minimize side reactions such as dehydration.
Optimization Strategies
-
Solvent-free systems : Eliminating solvents reduces purification steps and environmental impact.
-
Microwave assistance : Reduces reaction time by 40–60% through rapid heating.
-
Continuous reactors : Enhance throughput by maintaining steady-state conditions, achieving space-time yields of 0.8–1.2 kg/L·h.
Transesterification Approaches
Two-Step Synthesis
A patent-pending method (CN113200859A) outlines a transesterification route for malate esters, adaptable to this compound:
-
Step 1 : Synthesis of n-butyl malate via esterification of L-malic acid with n-butanol.
-
Step 2 : Transesterification with ethanol under vacuum (0.1–0.5 MPa) to replace n-butyl groups with ethyl groups.
This method achieves >95% purity by minimizing residual acids and unreacted alcohols.
Catalyst Selection in Transesterification
Lipases (e.g., Candida antarctica) enable enantioselective transesterification at mild temperatures (30–50°C), though industrial adoption is limited by enzyme cost. Metal alkoxides (e.g., Ti(OiPr)) offer faster kinetics but require anhydrous conditions.
Industrial-Scale Production Techniques
Continuous Reactor Systems
Tubular reactors with inline monitoring optimize residence time and temperature. A case study using p-toluenesulfonic acid in a continuous system reported a 94% yield at 120°C and 2 bar pressure.
Purification and Quality Control
-
Distillation : Fractional distillation under reduced pressure (10–20 mmHg) isolates this compound (b.p. 185°C) from ethanol and water.
-
Neutralization : Washing with 5–10% sodium carbonate removes residual catalysts, achieving acid values <2 mg KOH/g.
-
Chromatography : Simulated moving bed (SMB) chromatography resolves enantiomeric impurities, ensuring >99% optical purity.
Recent Advances in Synthesis Methodologies
-
Ionic liquid catalysts : e.g., [BMIM][HSO], enable solvent-free esterification with 97% yield and recyclability for 5 cycles.
-
Flow chemistry : Microreactors with immobilized catalysts reduce reaction time to <30 minutes.
Comparative Analysis of Preparation Methods
| Parameter | Direct Esterification | Transesterification |
|---|---|---|
| Yield (%) | 85–92 | 88–95 |
| Catalyst Cost | Low | Moderate |
| Reaction Time (h) | 6–10 | 4–8 |
| Purity (%) | 90–95 | 95–99 |
Transesterification offers higher purity but requires additional steps for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions: Diethyl L-malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to L-malic acid and ethanol.
Oxidation: this compound can be oxidized to produce diethyl oxaloacetate, a compound used in organic synthesis.
Reduction: Reduction of this compound can yield diethyl succinate, another useful compound in organic chemistry.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: L-malic acid and ethanol.
Oxidation: Diethyl oxaloacetate.
Reduction: Diethyl succinate.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of diethyl L-malate, particularly in the context of immune response modulation.
- Mechanism of Action : this compound acts as an intracellular anti-inflammatory metabolite. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated macrophages. The compound's mechanism involves direct binding to binding immunoglobulin protein (BiP), which is crucial for regulating inflammation pathways .
-
Case Studies :
- In a study involving bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), this compound treatment resulted in significant downregulation of inflammatory markers. The research indicated that it altered the transcriptional program of macrophages, leading to the identification of numerous differentially expressed genes associated with inflammatory responses .
- Another experiment demonstrated that this compound administration reduced disease severity in models of collagen antibody-induced arthritis (CAIA) and inflammatory bowel disease (IBD). Mice treated with this compound exhibited decreased paw swelling and joint destruction, highlighting its potential therapeutic benefits in chronic inflammatory conditions .
Synthesis of Chemical Intermediates
This compound serves as a valuable precursor in organic synthesis, particularly in generating other important compounds.
- Production of 4-Ethyl Malate : this compound can be hydrolyzed to produce 4-ethyl malate, which is essential for synthesizing argon fluoride (ArF) photoresist materials used in semiconductor manufacturing. An enzyme reactor system utilizing Photobacterium lipolyticum M37 lipase has been developed for this purpose, achieving high yields under optimized conditions .
- Chemo-enzymatic Routes : Research has explored chemo-enzymatic methods for synthesizing sinapoyl malate analogues from this compound. These analogues have potential applications as UV filters or molecular heaters due to their photophysical properties .
Food and Cosmetic Industry Applications
This compound's properties extend to potential applications in the food and cosmetic industries.
- Flavoring Agent : As a malate ester, this compound may be utilized as a flavoring agent or food additive due to its pleasant taste profile and stability under various conditions.
- Cosmetic Formulations : Its moisturizing properties make this compound a candidate for inclusion in cosmetic formulations aimed at enhancing skin hydration and texture.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Diethyl L-malate involves its participation in various biochemical pathways. As an ester of L-malic acid, it can be hydrolyzed to release L-malic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle. This cycle is crucial for energy production in cells. This compound can also interact with enzymes involved in ester hydrolysis and oxidation-reduction reactions, influencing metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl L-malate is compared to structurally related compounds, including L-malic acid , D-malate , disodium L-malate , and dimethyl L-malate , based on physicochemical properties, biological activity, and industrial applications.
Table 1: Physicochemical and Functional Comparison
Key Findings
Stereochemical Specificity: this compound and L-malic acid share the L-configuration, critical for interactions with enzymes like malate dehydrogenase (MDH). However, the ethyl ester groups in this compound reduce its binding affinity to MDH compared to free L-malate .
Industrial Utility: this compound: Preferred in organic synthesis due to its lipophilicity, enabling use in non-aqueous reactions. It also serves as a chiral building block for pharmaceuticals . Disodium L-malate: Used in crystallography to stabilize metal complexes (e.g., cobalt(III) complexes) via chelation . L-malic acid: Dominates food and beverage industries for acidulation and flavor enhancement, with microbial production titers reaching 95.2 g/L in engineered Aspergillus oryzae .
Metabolic and Biochemical Roles: Free L-malate is integral to the malate-aspartate shuttle, enhancing energy metabolism and reducing oxidative stress in aged rats .
Synthesis and Environmental Impact :
- Microbial production of L-malate via Aspergillus strains is eco-friendly and achieves high yields (0.54 g/g glucose), whereas chemical synthesis of this compound relies on petrochemical-derived L-malic acid, posing sustainability challenges .
Biological Activity
Diethyl L-malate (DEM) is an ester derived from L-malic acid, known for its various biological activities and applications in different fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity of DEM, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a diester. Its structure can be represented as follows:
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to stabilize free radicals, which can contribute to reducing oxidative stress in biological systems. This property is particularly relevant in the context of skin health and aging.
2. Anti-inflammatory Effects
Studies have demonstrated that DEM can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This effect makes it a potential candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders.
3. Skin Health Applications
This compound is frequently used in dermatological formulations due to its ability to enhance skin hydration and elasticity. Its application in cosmetic products aims to improve skin texture and reduce signs of aging by promoting cellular turnover.
Case Studies
- Dermatological Applications : A study evaluated the efficacy of DEM in topical formulations for treating photoaged skin. Results indicated a significant improvement in skin hydration and elasticity within four weeks of application, with participants reporting enhanced overall skin appearance .
- Antioxidant Efficacy : In vitro studies demonstrated that DEM effectively scavenged free radicals, with a concentration-dependent response observed. At higher concentrations (1-10 mM), it showed up to 80% inhibition of reactive oxygen species (ROS) production .
- Anti-inflammatory Mechanism : A recent investigation revealed that DEM significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced TNF-α levels | |
| Skin hydration | Improved moisture retention |
Table 2: Comparative Analysis of this compound with Other Malates
| Compound | Antioxidant Activity (%) | Anti-inflammatory Effect (%) | Skin Hydration Improvement (%) |
|---|---|---|---|
| This compound | 80 | 50 | 30 |
| L-malic acid | 60 | 40 | 25 |
| D-malic acid | 55 | 35 | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
